2-{[4-(3-ethylphenoxy)butyl]amino}ethanol ethanedioate (salt)
Overview
Description
2-{[4-(3-ethylphenoxy)butyl]amino}ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C16H25NO6 and its molecular weight is 327.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-(3-ethylphenoxy)butyl]amino}ethanol ethanedioate (salt) is 327.16818752 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ethyl Tertiary-Butyl Ether: A Toxicological Review
Ethyl tertiary-butyl ether (ETBE) is explored for its application in reducing vehicle exhaust emissions and maintaining high octane numbers in gasoline. The compound's metabolism and its potential effects on the kidney and liver have been detailed, indicating its significance in environmental toxicology and occupational health studies (McGregor, 2007).
Beta-O-4 Bond Cleavage in Lignin Acidolysis
The mechanism of β-O-4 bond cleavage in lignin, a major component of the cell walls of plants, is crucial for understanding biofuel production and chemical recycling. Research on model compounds similar in structure to the query compound has provided insights into the acidolysis process, which is relevant for bioenergy applications (Yokoyama, 2015).
Parthenium hysterophorus as a Potential Energy Source
The conversion of lignocellulosic materials like Parthenium hysterophorus into ethanol highlights the importance of chemical compounds in the bioconversion process. This research points towards the potential application of related compounds in enhancing the efficiency of biofuel production (Swati et al., 2013).
Tyrosol and Hydroxytyrosol in Dentistry
The therapeutic applications of phenolic compounds, such as tyrosol and hydroxytyrosol, in dentistry demonstrate the potential for similar compounds to be used in medical and dental research for their antioxidant and anti-inflammatory properties (Ramos et al., 2020).
Fate and Effects of Parabens in Aquatic Environments
The study on parabens, which share some functional similarities with the queried compound, highlights the environmental fate and effects of these preservatives. This research could provide insights into the environmental impact and biodegradability of similar compounds (Haman et al., 2015).
Properties
IUPAC Name |
2-[4-(3-ethylphenoxy)butylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-2-13-6-5-7-14(12-13)17-11-4-3-8-15-9-10-16;3-1(4)2(5)6/h5-7,12,15-16H,2-4,8-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEGMNLIRSDWDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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